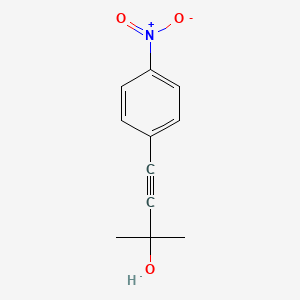

2-Methyl-4-(4-nitrophenyl)but-3-yn-2-ol

Description

Structure

3D Structure

Properties

CAS No. |

33432-53-0 |

|---|---|

Molecular Formula |

C11H11NO3 |

Molecular Weight |

205.21 g/mol |

IUPAC Name |

2-methyl-4-(4-nitrophenyl)but-3-yn-2-ol |

InChI |

InChI=1S/C11H11NO3/c1-11(2,13)8-7-9-3-5-10(6-4-9)12(14)15/h3-6,13H,1-2H3 |

InChI Key |

NLMHPYBHXGYQJD-UHFFFAOYSA-N |

Canonical SMILES |

CC(C)(C#CC1=CC=C(C=C1)[N+](=O)[O-])O |

Origin of Product |

United States |

Foundational & Exploratory

An In-depth Technical Guide to the Chemical Properties of 2-Methyl-4-(4-nitrophenyl)but-3-yn-2-ol

For Researchers, Scientists, and Drug Development Professionals

Abstract

This technical guide provides a comprehensive overview of the chemical properties, synthesis, and spectral characterization of 2-Methyl-4-(4-nitrophenyl)but-3-yn-2-ol. This document is intended to be a valuable resource for researchers and professionals in the fields of organic chemistry, medicinal chemistry, and drug development. The guide includes detailed experimental protocols, tabulated quantitative data, and visualizations of experimental workflows to facilitate a deeper understanding of this compound. While direct biological activity data for this specific molecule is not extensively available, this guide discusses the potential applications based on the known activities of structurally related nitro-containing compounds.

Chemical and Physical Properties

This compound is a solid organic compound.[1] Its core structure consists of a nitrophenyl group attached to a butynol (B8639501) backbone. The presence of the nitro group, a strong electron-withdrawing group, and the tertiary alcohol adjacent to an alkyne functionality, imparts unique chemical reactivity to the molecule, making it a valuable intermediate in organic synthesis.[1]

Quantitative Data Summary

The known physical and chemical properties of this compound are summarized in the table below for easy reference.

| Property | Value | Source |

| Molecular Formula | C₁₁H₁₁NO₃ | [2] |

| Molecular Weight | 205.21 g/mol | [2] |

| CAS Number | 33432-53-0 | [2] |

| Melting Point | 100–102 °C | [3] |

| Boiling Point | 162-164 °C (at 2 Torr) (Predicted for 3-nitrophenyl isomer) | [1] |

| Appearance | Yellow solid | [3] |

Note: The boiling point is a predicted value for the meta-isomer (3-nitrophenyl) and should be considered an estimate for the para-isomer (4-nitrophenyl).

Synthesis and Purification

The primary method for the synthesis of this compound is the Sonogashira cross-coupling reaction. This versatile and widely used reaction forms a carbon-carbon bond between a terminal alkyne and an aryl halide, catalyzed by palladium and copper complexes.

Experimental Protocol: Sonogashira Cross-Coupling

This protocol is based on a reported synthesis of this compound.[3]

Materials:

-

Aryl Chloride (e.g., 1-chloro-4-nitrobenzene) (0.5 mmol)

-

2-Methyl-3-butyn-2-ol (B105114) (0.6 mmol)

-

Palladium(II) chloride (PdCl₂) (2 mol%)

-

X-Phos (4 mol%)

-

Potassium carbonate (K₂CO₃) (0.75 mmol)

-

Acetonitrile (B52724) (CH₃CN) (2 mL)

-

Ethyl acetate (B1210297)

-

Water

-

Anhydrous sodium sulfate (B86663) (Na₂SO₄)

-

Celite

-

Silica (B1680970) gel for flash chromatography

-

Hexane

-

10 mL vial

-

Nitrogen atmosphere setup

Procedure:

-

In a 10 mL vial under a nitrogen atmosphere, combine the aryl chloride (0.5 mmol), 2-methyl-3-butyn-2-ol (0.6 mmol), PdCl₂ (2 mol%), X-Phos (4 mol%), and K₂CO₃ (0.75 mmol).

-

Add acetonitrile (2 mL) to the vial.

-

Heat the reaction mixture at 110 °C for 16 hours.

-

After the reaction is complete, cool the mixture to room temperature.

-

Filter the mixture through a pad of Celite and wash the pad with ethyl acetate.

-

Transfer the filtrate to a separatory funnel, add water (25 mL), and extract with ethyl acetate (3 x 10 mL).

-

Combine the organic layers and dry over anhydrous sodium sulfate.

-

Filter the solution and remove the solvent in vacuo.

-

Purify the crude product by flash chromatography on silica gel using a hexane/ethyl acetate eluent system to yield the pure this compound.[3]

Synthesis Workflow Diagram

Caption: Sonogashira Synthesis Workflow.

Spectral Data

Spectral analysis is crucial for the structural elucidation and confirmation of this compound. The following sections detail the available spectral data.

NMR Spectroscopy

¹H NMR (400 MHz, CDCl₃): δ 8.17 (d, J=8.8 Hz, 2H), 7.55 (d, J=8.8 Hz, 2H).[3]

¹³C NMR: Spectral data for ¹³C NMR is available in online databases.[4]

Infrared (IR) Spectroscopy

A vapor phase IR spectrum is available in online databases.[4] Key expected signals would include:

-

Broad O-H stretch from the alcohol.

-

C≡C stretch from the alkyne.

-

Strong N-O stretches from the nitro group.

-

C-H stretches from the aromatic and methyl groups.

Mass Spectrometry (MS)

Mass spectral data (GC-MS) is available in online databases.[4] The fragmentation pattern would be expected to show the molecular ion peak and fragments corresponding to the loss of methyl groups, the hydroxyl group, and cleavage around the alkyne.

Chemical Reactivity and Potential Applications

The chemical reactivity of this compound is dictated by its functional groups. The tertiary alcohol can undergo substitution or elimination reactions. The alkyne can participate in various addition reactions and further coupling reactions. The nitro group can be reduced to an amine, providing a route to a different class of compounds with potential biological activities.

Logical Relationship of Functional Groups and Reactivity

References

Spectroscopic and Synthetic Profile of 2-Methyl-4-(4-nitrophenyl)but-3-yn-2-ol: A Technical Guide

For Researchers, Scientists, and Drug Development Professionals

This technical guide provides a comprehensive overview of the spectroscopic data for 2-Methyl-4-(4-nitrophenyl)but-3-yn-2-ol, a valuable intermediate in organic synthesis. This document is intended to be a core resource, presenting key spectral data in a structured format, detailing the experimental protocols for data acquisition, and illustrating a common synthetic pathway.

Spectroscopic Data

The following tables summarize the key spectroscopic data for this compound.

Nuclear Magnetic Resonance (NMR) Spectroscopy

Table 1: ¹H NMR Spectral Data of this compound [1]

| Chemical Shift (δ, ppm) | Multiplicity | Coupling Constant (J, Hz) | Assignment |

| 8.17 | Doublet (d) | 8.8 | 2 x Ar-H (ortho to NO₂) |

| 7.55 | Doublet (d) | 8.8 | 2 x Ar-H (meta to NO₂) |

| 2.33 | Singlet (s) | - | -OH |

| 1.64 | Singlet (s) | - | 2 x -CH₃ |

Table 2: ¹³C NMR Spectral Data of this compound [1]

| Chemical Shift (δ, ppm) | Assignment |

| 147.5 | Ar-C (para to alkyne) |

| 132.8 | 2 x Ar-CH (ortho to NO₂) |

| 130.1 | Ar-C (ipso to alkyne) |

| 123.9 | 2 x Ar-CH (meta to NO₂) |

| 99.5 | C≡C (quaternary) |

| 80.8 | C≡C (quaternary) |

| 66.0 | C(CH₃)₂OH |

| 31.6 | 2 x -CH₃ |

Infrared (IR) Spectroscopy

The vapor phase infrared spectrum for this compound is available in the SpectraBase database. Key expected absorptions would include:

-

O-H stretch: A broad band in the region of 3600-3200 cm⁻¹ characteristic of the alcohol hydroxyl group.

-

C≡C stretch: A weak to medium absorption in the region of 2260-2100 cm⁻¹ for the alkyne triple bond.

-

NO₂ stretches: Strong asymmetric and symmetric stretching bands around 1530-1500 cm⁻¹ and 1350-1300 cm⁻¹, respectively.

-

C-H stretches (aromatic and aliphatic): Absorptions above and below 3000 cm⁻¹.

-

C=C stretches (aromatic): Peaks in the 1600-1450 cm⁻¹ region.

Mass Spectrometry (MS)

The gas chromatography-mass spectrometry (GC-MS) data for this compound is available in the SpectraBase database. The molecular weight of the compound is 205.21 g/mol . The mass spectrum would be expected to show a molecular ion peak (M⁺) and fragmentation patterns corresponding to the loss of functional groups such as a methyl group (-15 amu), a hydroxyl group (-17 amu), and cleavage of the propargylic bond.

Experimental Protocols

The following sections detail the methodologies for the synthesis and spectroscopic characterization of this compound.

Synthesis Protocol: Sonogashira Coupling

A common method for the synthesis of this compound is the Sonogashira cross-coupling reaction. The following is a representative protocol.

Materials:

-

1-Iodo-4-nitrobenzene

-

2-Methyl-3-butyn-2-ol

-

Palladium tetrakis(triphenylphosphine) [Pd(PPh₃)₄]

-

Copper(I) iodide (CuI)

-

Triethylamine (Et₃N) or Diethylamine (Et₂NH)

-

Anhydrous solvent (e.g., Tetrahydrofuran (THF) or Dimethylformamide (DMF))

Procedure:

-

To an oven-dried Schlenk flask under an inert atmosphere (e.g., nitrogen or argon), add 1-iodo-4-nitrobenzene, Pd(PPh₃)₄, and CuI.

-

Add the anhydrous solvent and the amine base (e.g., triethylamine).

-

To this stirred mixture, add 2-methyl-3-butyn-2-ol.

-

The reaction mixture is then stirred at an elevated temperature (e.g., 50-70 °C) and monitored by thin-layer chromatography (TLC) until the starting materials are consumed.

-

Upon completion, the reaction mixture is cooled to room temperature and the solvent is removed under reduced pressure.

-

The residue is then partitioned between an organic solvent (e.g., ethyl acetate) and water.

-

The organic layer is separated, washed with brine, dried over anhydrous sodium sulfate, and concentrated in vacuo.

-

The crude product is purified by column chromatography on silica (B1680970) gel to yield this compound.

NMR Spectroscopy Protocol

The NMR spectra were recorded on a 400 MHz spectrometer for ¹H NMR and a 100 MHz spectrometer for ¹³C NMR.[1]

Sample Preparation:

-

Approximately 5-10 mg of the purified solid sample of this compound is dissolved in about 0.6-0.7 mL of deuterated chloroform (B151607) (CDCl₃).

-

The solution is transferred to a 5 mm NMR tube.

Instrumentation and Data Acquisition:

-

Spectrometer: 400 MHz for ¹H NMR, 100 MHz for ¹³C NMR.[1]

-

Solvent: CDCl₃.[1]

-

Reference: Tetramethylsilane (TMS) at 0.00 ppm.

-

Temperature: Room temperature.

-

¹H NMR Parameters: Standard parameters for acquisition, including a sufficient number of scans to obtain a good signal-to-noise ratio.

-

¹³C NMR Parameters: Proton-decoupled mode with a sufficient number of scans and a suitable relaxation delay to ensure accurate integration of all carbon signals.

Infrared (IR) Spectroscopy Protocol (General)

Sample Preparation (KBr Pellet Method):

-

A small amount of the solid sample (1-2 mg) is finely ground with approximately 100-200 mg of dry potassium bromide (KBr) powder using an agate mortar and pestle.

-

The mixture is then pressed into a thin, transparent pellet using a hydraulic press.

Instrumentation and Data Acquisition:

-

Spectrometer: A Fourier Transform Infrared (FTIR) spectrometer.

-

Spectral Range: Typically 4000-400 cm⁻¹.

-

Resolution: 4 cm⁻¹.

-

A background spectrum of a pure KBr pellet is recorded and automatically subtracted from the sample spectrum.

Mass Spectrometry (MS) Protocol (General)

Sample Preparation:

-

A dilute solution of the sample is prepared in a volatile organic solvent (e.g., methanol (B129727) or acetonitrile).

Instrumentation and Data Acquisition (GC-MS):

-

Technique: Gas Chromatography-Mass Spectrometry (GC-MS).

-

Ionization Method: Typically Electron Ionization (EI) at 70 eV.

-

GC Separation: The sample is injected into a GC equipped with a suitable capillary column to separate it from any impurities before it enters the mass spectrometer.

-

Mass Analyzer: A quadrupole or time-of-flight (TOF) analyzer is commonly used to separate the ions based on their mass-to-charge ratio (m/z).

-

Detection: The separated ions are detected, and a mass spectrum is generated by plotting ion intensity versus m/z.

Visualizations

Synthesis Workflow

The following diagram illustrates the Sonogashira coupling reaction for the synthesis of this compound.

Caption: Sonogashira coupling synthesis workflow.

References

An In-depth Technical Guide to the ¹H and ¹³C NMR Spectra of 2-Methyl-4-(4-nitrophenyl)but-3-yn-2-ol

This technical guide provides a comprehensive analysis of the ¹H and ¹³C Nuclear Magnetic Resonance (NMR) spectra of 2-Methyl-4-(4-nitrophenyl)but-3-yn-2-ol. The intended audience for this document includes researchers, scientists, and professionals in the field of drug development and organic chemistry. This guide presents detailed spectral data, experimental protocols, and a visual representation of the molecular structure with its corresponding NMR assignments.

Molecular Structure and NMR Assignments

The chemical structure of this compound is presented below, with key atoms numbered for clarity in the subsequent NMR data tables. This numbering scheme facilitates the direct correlation between the spectral data and the specific nuclei within the molecule.

Physical properties of 2-Methyl-4-(4-nitrophenyl)but-3-yn-2-ol

A Technical Guide to the Physical Properties of 2-Methyl-4-(4-nitrophenyl)but-3-yn-2-ol

For Researchers, Scientists, and Drug Development Professionals

This technical guide provides a comprehensive overview of the known physical and chemical properties of this compound. The information is compiled from various scientific sources to support research and development activities.

Core Physical and Chemical Properties

This compound is a propargyl alcohol derivative with the chemical formula C₁₁H₁₁NO₃.[1][2][3] Its molecular weight is 205.21 g/mol .[1][2][3] The compound is registered under the CAS number 33432-53-0.[1]

| Property | Value | Source(s) |

| Molecular Formula | C₁₁H₁₁NO₃ | [1][2][3] |

| Molar Mass | 205.21 g/mol | [1][2][3] |

| CAS Number | 33432-53-0 | [1] |

| Appearance | Yellow solid | [4] |

| Melting Point | 100–102 °C | [4] |

Spectroscopic Data

Spectroscopic data is crucial for the identification and characterization of this compound.

| Spectrum Type | Data | Source(s) |

| ¹H NMR (400 MHz, CDCl₃) | δ: 8.17 (d, J=8.8 Hz, 2H), 7.55 (d, J=8.8 Hz, 2H), 1.65 (s, 6H) | [4] |

| ¹³C NMR | Available | [5] |

| Vapor Phase IR | Available | [5] |

| Mass Spectrometry (GC) | Available | [5] |

Crystallographic Data

The crystal structure of this compound has been determined, revealing a trigonal crystal system with the space group R -3 :H.[1] The molecular packing is characterized by the formation of hexameric clusters through hydrogen bonds.[6]

| Parameter | Value | Source(s) |

| Crystal System | Trigonal | [1] |

| Space Group | R -3 :H | [1] |

| a | 26.3146 Å | [1] |

| b | 26.3146 Å | [1] |

| c | 8.1205 Å | [1] |

| α | 90° | [1] |

| β | 90° | [1] |

| γ | 120° | [1] |

Experimental Protocols

Synthesis via Sonogashira Coupling

A common method for the synthesis of this compound is the Sonogashira coupling reaction.[4][7] This involves the cross-coupling of an aryl halide with a terminal alkyne, catalyzed by palladium and copper complexes.[7]

General Protocol:

-

To a reaction vessel under an inert atmosphere, add the aryl halide (e.g., 1-bromo-4-nitrobenzene), 2-methyl-3-butyn-2-ol, a palladium catalyst (e.g., Pd(PPh₃)₄), and a copper(I) co-catalyst (e.g., CuI) in a suitable solvent (e.g., degassed DMF).[8][9]

-

Add a base, such as an amine (e.g., Et₂NH), to the mixture.[8]

-

Stir the reaction mixture at an elevated temperature until the reaction is complete, as monitored by a suitable technique (e.g., TLC or GC).[8]

-

Upon completion, cool the mixture to room temperature, dilute with water, and extract the product with an organic solvent (e.g., EtOAc).[8]

-

Wash the combined organic extracts with water and brine, then dry over an anhydrous drying agent (e.g., MgSO₄).[8]

-

Remove the solvent under reduced pressure.[4]

-

Purify the crude product by flash chromatography on silica (B1680970) gel (e.g., using a hexane/ethyl acetate (B1210297) eluent system) to yield the pure this compound.[4]

A yield of 72% has been reported for this synthesis.[4]

Experimental Workflow

Caption: Synthetic workflow for this compound.

References

- 1. This compound | C11H11NO3 | CID 4202318 - PubChem [pubchem.ncbi.nlm.nih.gov]

- 2. chembk.com [chembk.com]

- 3. 2-METHYL-4-(4-NITROPHENYL)-3-BUTYN-2-OL CAS#: [m.chemicalbook.com]

- 4. rsc.org [rsc.org]

- 5. spectrabase.com [spectrabase.com]

- 6. researchgate.net [researchgate.net]

- 7. benchchem.com [benchchem.com]

- 8. rsc.org [rsc.org]

- 9. Organic Syntheses Procedure [orgsyn.org]

The Alkyne Moiety in 2-Methyl-4-(4-nitrophenyl)but-3-yn-2-ol: A Hub of Reactivity for Drug Discovery and Materials Science

An In-depth Technical Guide

For Researchers, Scientists, and Drug Development Professionals

Abstract

2-Methyl-4-(4-nitrophenyl)but-3-yn-2-ol is a versatile synthetic intermediate characterized by a sterically hindered internal alkyne functional group. The electronic properties of the 4-nitrophenyl substituent significantly influence the reactivity of the carbon-carbon triple bond, making it a valuable building block in medicinal chemistry and materials science. This technical guide provides a comprehensive overview of the reactivity of the alkyne group in this molecule, detailing its participation in key organic transformations. This document summarizes known quantitative data, provides detailed experimental protocols for its synthesis, and visualizes reaction pathways to facilitate further research and application.

Introduction

The propargyl alcohol, this compound, possesses a unique combination of structural features: a tertiary alcohol, a disubstituted alkyne, and an electron-withdrawing nitroaromatic system. The 4-nitrophenyl group, a strong electron-withdrawing moiety, polarizes the alkyne bond, rendering the internal alkyne carbon atom susceptible to nucleophilic attack and influencing its participation in various cycloaddition and metal-catalyzed reactions. This guide explores the expected reactivity of this alkyne group based on established principles of alkyne chemistry and available literature on analogous compounds.

Physicochemical Properties

A summary of the key physicochemical properties of this compound is presented in Table 1.

| Property | Value | Reference |

| Molecular Formula | C₁₁H₁₁NO₃ | [1] |

| Molecular Weight | 205.21 g/mol | [1] |

| CAS Number | 33432-53-0 | [1] |

| Appearance | Yellow solid | [2] |

| Melting Point | 100–102 °C | [2] |

Reactivity of the Alkyne Group

The reactivity of the internal alkyne in this compound is governed by the interplay of steric hindrance from the adjacent tertiary alcohol and the electronic effect of the 4-nitrophenyl group.

Sonogashira Cross-Coupling Reactions

The primary documented application of this compound is as a key intermediate in Sonogashira cross-coupling reactions. The synthesis of this compound itself is achieved via a Sonogashira coupling between a protected alkyne (2-methyl-3-butyn-2-ol) and an aryl halide.

Table 2: Synthesis of this compound via Sonogashira Coupling

| Aryl Halide | Alkyne | Catalyst System | Base | Solvent | Yield (%) | Reference |

| 4-chloronitrobenzene | 2-methyl-3-butyn-2-ol (B105114) | PdCl₂(PPh₃)₂, CuI | Et₃N | Toluene (B28343) | 72 | [2] |

The alkyne in this compound can subsequently undergo further Sonogashira coupling after deprotection of the hydroxyl group to form a terminal alkyne, which can then be coupled with another aryl halide. This "one-pot" Sonogashira/Deacetonation/Sonogashira sequence is a powerful tool for the synthesis of unsymmetrical diarylacetylenes.[2]

Cycloaddition Reactions

The electron-deficient nature of the alkyne, due to the 4-nitrophenyl group, makes it a good candidate for various cycloaddition reactions.

While the classic copper-catalyzed azide-alkyne cycloaddition (CuAAC) is most efficient with terminal alkynes, internal alkynes can participate in ruthenium-catalyzed azide-alkyne cycloadditions (RuAAC) to form 1,5-disubstituted 1,2,3-triazoles.[3][4] Given the electronic properties of the target molecule, it is expected to be a suitable substrate for RuAAC reactions.

The alkyne in this compound can act as a dienophile in Diels-Alder reactions, particularly with electron-rich dienes. The presence of the electron-withdrawing 4-nitrophenyl group is known to facilitate these reactions.[5]

Electrophilic Addition Reactions

Alkynes undergo electrophilic addition reactions with hydrogen halides (HX) and halogens (X₂). For an unsymmetrical internal alkyne like the one in our target molecule, the regioselectivity of HX addition would be influenced by the electronic effects of the substituents. The 4-nitrophenyl group would direct the nucleophilic halide to the adjacent carbon atom.[6]

Hydration Reactions

The hydration of internal alkynes, typically catalyzed by mercury(II) salts in acidic conditions, leads to the formation of ketones. For an unsymmetrical internal alkyne, a mixture of two regioisomeric ketones is expected.[7] The regioselectivity can be influenced by the electronic nature of the substituents. For this compound, hydration would likely yield a mixture of two ketone products.

Reduction Reactions

The alkyne triple bond can be selectively reduced to either a cis-alkene, a trans-alkene, or an alkane depending on the reagents used.

-

To Alkane: Catalytic hydrogenation with H₂ over a metal catalyst such as platinum, palladium, or nickel will fully reduce the alkyne to an alkane.[8]

-

To cis-Alkene: Reduction with Lindlar's catalyst (Pd/CaCO₃ poisoned with lead acetate (B1210297) and quinoline) will yield the corresponding cis-alkene.[9]

-

To trans-Alkene: A dissolving metal reduction using sodium or lithium in liquid ammonia (B1221849) will produce the trans-alkene.[9]

Experimental Protocols

Synthesis of this compound

This protocol is adapted from a reported Sonogashira coupling reaction.[2]

Materials:

-

4-chloronitrobenzene

-

2-methyl-3-butyn-2-ol

-

Bis(triphenylphosphine)palladium(II) dichloride (PdCl₂(PPh₃)₂)

-

Copper(I) iodide (CuI)

-

Triethylamine (B128534) (Et₃N)

-

Toluene

-

Ethyl acetate

-

Hexane

-

Silica (B1680970) gel for column chromatography

Procedure:

-

To a solution of 4-chloronitrobenzene (1.0 mmol) and 2-methyl-3-butyn-2-ol (1.2 mmol) in toluene (10 mL) and triethylamine (3.0 mL) is added PdCl₂(PPh₃)₂ (0.02 mmol) and CuI (0.04 mmol).

-

The reaction mixture is heated to 80 °C and stirred under an inert atmosphere for 12 hours.

-

After cooling to room temperature, the mixture is filtered through a pad of Celite and the solvent is removed under reduced pressure.

-

The residue is purified by flash column chromatography on silica gel (eluent: hexane/ethyl acetate) to afford this compound.

Visualizations

References

- 1. This compound | C11H11NO3 | CID 4202318 - PubChem [pubchem.ncbi.nlm.nih.gov]

- 2. rsc.org [rsc.org]

- 3. pubs.acs.org [pubs.acs.org]

- 4. Overview of 1,5-Selective Click Reaction of Azides with Alkynes or Their Synthetic Equivalents - PMC [pmc.ncbi.nlm.nih.gov]

- 5. pubs.acs.org [pubs.acs.org]

- 6. chem.libretexts.org [chem.libretexts.org]

- 7. chem.libretexts.org [chem.libretexts.org]

- 8. chem.libretexts.org [chem.libretexts.org]

- 9. m.youtube.com [m.youtube.com]

In-Depth Technical Guide: Stability and Storage of 2-Methyl-4-(4-nitrophenyl)but-3-yn-2-ol

For Researchers, Scientists, and Drug Development Professionals

This technical guide provides a comprehensive overview of the stability and recommended storage conditions for the compound 2-Methyl-4-(4-nitrophenyl)but-3-yn-2-ol. Due to the limited availability of specific stability data for this compound, this guide synthesizes information from related chemical structures, including propargyl alcohols and organic nitro compounds, and outlines best practices for stability testing based on established international guidelines.

Chemical and Physical Properties

A foundational understanding of the physicochemical properties of this compound is essential for predicting its stability profile.

| Property | Value | Source |

| Molecular Formula | C₁₁H₁₁NO₃ | --INVALID-LINK-- |

| Molecular Weight | 205.21 g/mol | --INVALID-LINK-- |

| Appearance | White to light yellow crystalline solid | Inferred from similar compounds |

| Melting Point | Not explicitly available; propargyl alcohols are often low-melting solids | N/A |

| Solubility | Expected to be soluble in organic solvents like ethanol, methanol, and dichloromethane. | --INVALID-LINK--[1] |

Stability Profile and Degradation Pathways

Potential Degradation Pathways:

-

Thermal Decomposition: Propargyl alcohols can undergo complex thermal rearrangements and decompositions. The nitroaromatic moiety can also contribute to thermal instability.

-

Photodegradation: Aromatic nitro compounds are often photosensitive and can degrade upon exposure to UV or visible light.

-

Hydrolysis: While generally stable, the ester-like character of the alcohol could be susceptible to hydrolysis under extreme pH conditions.

-

Oxidation: The presence of the alkyne and tertiary alcohol functionalities suggests potential susceptibility to strong oxidizing agents.

Below is a logical workflow for assessing the stability of this compound.

References

Potential research applications of 2-Methyl-4-(4-nitrophenyl)but-3-yn-2-ol

- 1. This compound | C11H11NO3 | CID 4202318 - PubChem [pubchem.ncbi.nlm.nih.gov]

- 2. rsc.org [rsc.org]

- 3. 2-Methyl-4-(4-nitro-phen-yl)but-3-yn-2-ol: crystal structure, Hirshfeld surface analysis and computational chemistry study - PubMed [pubmed.ncbi.nlm.nih.gov]

- 4. vertexaisearch.cloud.google.com [vertexaisearch.cloud.google.com]

- 5. mdpi.com [mdpi.com]

- 6. 4-(4-Methoxyphenyl)-2-methylbut-3-yn-2-ol - PMC [pmc.ncbi.nlm.nih.gov]

2-Methyl-4-(4-nitrophenyl)but-3-yn-2-ol: A Versatile Synthon in Organic Chemistry

An In-depth Technical Guide for Researchers, Scientists, and Drug Development Professionals

Introduction

2-Methyl-4-(4-nitrophenyl)but-3-yn-2-ol is a valuable propargyl alcohol derivative that serves as a versatile and stable synthon in modern organic synthesis. Its utility primarily stems from its function as a protected form of 4-ethynylnitrobenzene, a terminal alkyne bearing a strongly electron-withdrawing group. The bulky 2-hydroxyprop-2-yl protecting group allows for the selective introduction of the 4-nitrophenylalkynyl moiety into molecules, often under mild conditions, before a straightforward deprotection step reveals the terminal alkyne for further transformations. This attribute makes it a key building block in the synthesis of a variety of complex organic molecules, including diarylacetylenes, heterocycles, and intermediates for active pharmaceutical ingredients (APIs). This guide provides a comprehensive overview of its synthesis, key reactions, and applications, complete with experimental protocols and quantitative data.

Synthesis of the Synthon

The most common and efficient method for the synthesis of this compound is the Sonogashira cross-coupling reaction. This palladium- and copper-catalyzed reaction couples a vinyl or aryl halide with a terminal alkyne. In this case, an aryl halide, typically 1-iodo-4-nitrobenzene (B147127) or 1-bromo-4-nitrobenzene (B128438), is coupled with the readily available and inexpensive 2-methyl-3-butyn-2-ol (B105114).

A general workflow for the synthesis is depicted below:

Experimental Protocols

Protocol 1: Copper-Free Sonogashira Coupling of 1-Bromo-4-nitrobenzene

This protocol is adapted from a copper-free method, which can be advantageous in simplifying purification.

-

Materials:

-

1-Bromo-4-nitrobenzene

-

2-Methyl-3-butyn-2-ol

-

Palladium(II) acetate (B1210297) (Pd(OAc)₂)

-

Tri(p-tolyl)phosphine (P(p-tol)₃)

-

1,8-Diazabicyclo[5.4.0]undec-7-ene (DBU)

-

Anhydrous tetrahydrofuran (B95107) (THF)

-

-

Procedure:

-

To a flame-dried Schlenk flask under an argon atmosphere, add 1-bromo-4-nitrobenzene (1.0 mmol), Pd(OAc)₂ (0.02 mmol, 2 mol%), and P(p-tol)₃ (0.04 mmol, 4 mol%).

-

Add anhydrous THF (5 mL) and stir the mixture for 10 minutes at room temperature.

-

Add 2-methyl-3-butyn-2-ol (1.2 mmol) and DBU (2.0 mmol).

-

Heat the reaction mixture to 65 °C and stir for the time indicated by TLC monitoring (typically 4-12 hours) until the starting material is consumed.

-

Cool the reaction mixture to room temperature and dilute with ethyl acetate (20 mL).

-

Wash the organic layer with water (2 x 15 mL) and brine (15 mL).

-

Dry the organic phase over anhydrous sodium sulfate, filter, and concentrate under reduced pressure.

-

Purify the crude product by flash column chromatography on silica (B1680970) gel (eluent: hexane/ethyl acetate gradient) to afford this compound as a solid.

-

The Synthon in Action: Key Transformations

The primary utility of this compound lies in its role as a stable precursor to 4-nitrophenylacetylene. This is achieved through a retro-Favorskii reaction, which involves the base-catalyzed elimination of acetone.

Deprotection to the Terminal Alkyne

The deprotection is typically carried out using a strong base in a suitable solvent.

Protocol 2: Deprotection via Retro-Favorskii Reaction

-

Materials:

-

This compound

-

Potassium hydroxide (B78521) (KOH) or Sodium hydroxide (NaOH)

-

Toluene (B28343) or Tetrahydrofuran (THF)

-

-

Procedure:

-

Dissolve this compound (1.0 mmol) in toluene (10 mL) in a round-bottom flask.

-

Add powdered potassium hydroxide (5.0 mmol).

-

Heat the mixture to reflux and monitor the reaction by TLC until the starting material is consumed (typically 1-3 hours).

-

Cool the reaction to room temperature and carefully quench with water (10 mL).

-

Separate the organic layer and extract the aqueous layer with ethyl acetate (2 x 15 mL).

-

Combine the organic layers, wash with brine, dry over anhydrous sodium sulfate, and concentrate under reduced pressure.

-

The resulting 4-nitrophenylacetylene is often used in the next step without further purification.

-

Applications in Synthesis

One-Pot Synthesis of Unsymmetrical Diarylacetylenes

A powerful application of this synthon is in the one-pot, two-step synthesis of unsymmetrical diarylacetylenes. This procedure avoids the isolation of the often unstable terminal alkyne intermediate.[1]

Protocol 3: One-Pot Synthesis of 1-Methyl-3-((4-nitrophenyl)ethynyl)benzene [1]

-

Materials:

-

2-Methyl-3-butyn-2-ol

-

Palladium(II) chloride (PdCl₂)

-

X-Phos (2-Dicyclohexylphosphino-2',4',6'-triisopropylbiphenyl)

-

Potassium carbonate (K₂CO₃)

-

Acetonitrile (B52724) (CH₃CN)

-

Procedure:

-

In a vial under a nitrogen atmosphere, combine 2-methyl-3-butyn-2-ol (0.5 mmol), 1-chloro-4-nitrobenzene (0.6 mmol), 3-chlorotoluene (0.6 mmol), PdCl₂ (0.02 mmol, 4 mol%), X-Phos (0.02 mmol, 4 mol%), and K₂CO₃ (2.0 mmol).

-

Add acetonitrile (2 mL) and seal the vial.

-

Heat the reaction mixture at 110 °C for 16 hours.

-

Cool the mixture to room temperature, filter through a pad of Celite, and wash with ethyl acetate.

-

Add water (25 mL) to the filtrate and extract with ethyl acetate (3 x 10 mL).

-

Combine the organic layers, dry over anhydrous sodium sulfate, filter, and concentrate under reduced pressure.

-

Purify the residue by flash chromatography on silica gel (hexane/ethyl acetate) to yield the product.

-

Synthesis of Heterocycles

The deprotected terminal alkyne, 4-nitrophenylacetylene, is a valuable precursor for the synthesis of various heterocyclic systems. The electron-withdrawing nitro group activates the alkyne for cycloaddition and other cyclization reactions.

a) Synthesis of Isoxazoles

Isoxazoles can be synthesized via the 1,3-dipolar cycloaddition of a nitrile oxide with the alkyne. The nitrile oxide is typically generated in situ from an aldoxime.

b) Synthesis of Quinolines

Substituted quinolines can be prepared through reactions such as the Friedländer annulation, which involves the condensation of a 2-aminobenzaldehyde (B1207257) or ketone with a compound containing an α-methylene group adjacent to a carbonyl, such as a β-ketoester derived from the alkyne.

Intermediate in Drug Synthesis

The Sonogashira coupling, often employing protected alkynes like 2-methyl-4-(aryl)but-3-yn-2-ol, is a key step in the synthesis of numerous pharmaceuticals. For instance, the core structure of the anti-cancer drug Axitinib, a potent tyrosine kinase inhibitor, involves an indazole moiety linked to other aromatic systems, a connection often forged through palladium-catalyzed cross-coupling reactions. While not a direct precursor, the chemistry of this synthon is highly relevant to the construction of such complex molecules.

Quantitative Data

The following tables summarize typical yields for the synthesis of the synthon and its application in the one-pot synthesis of diarylacetylenes.

Table 1: Synthesis of 2-Methyl-4-(aryl)but-3-yn-2-ols via Sonogashira Coupling

| Aryl Halide | Catalyst System | Base | Solvent | Time (h) | Yield (%) |

| 1-Bromo-4-nitrobenzene | Pd(OAc)₂ / P(p-tol)₃ | DBU | THF | 4 | 95 |

| 1-Iodo-4-nitrobenzene | Pd(PPh₃)₂Cl₂ / CuI | Et₃N | THF | 2 | 92 |

| 1-Bromo-4-cyanobenzene | Pd(OAc)₂ / P(p-tol)₃ | DBU | THF | 6 | 93 |

| 1-Bromo-4-acetylbenzene | Pd(OAc)₂ / P(p-tol)₃ | DBU | THF | 12 | 85 |

Table 2: One-Pot Synthesis of Unsymmetrical Diarylacetylenes [1]

| Aryl Halide 1 | Aryl Halide 2 | Yield (%) |

| 1-Chloro-4-nitrobenzene | 3-Chlorotoluene | 95 |

| 1-Chloro-4-nitrobenzene | 2-Chlorothiophene | 69 |

| 1-Chloro-4-nitrobenzene | 1-Chloronaphthalene | 98 |

| 4-Chlorobenzonitrile | 4-Chloroanisole | 77 |

Conclusion

This compound is a highly effective and versatile synthon in organic chemistry. Its stability, ease of synthesis via Sonogashira coupling, and straightforward deprotection to the corresponding terminal alkyne make it an invaluable tool for the introduction of the 4-nitrophenylalkynyl fragment. Its application in the efficient one-pot synthesis of unsymmetrical diarylacetylenes and its potential as a precursor for various heterocyclic systems highlight its importance for researchers in synthetic chemistry and drug development. The methodologies presented in this guide offer a solid foundation for the utilization of this powerful building block in the creation of complex and valuable molecules.

References

Methodological & Application

Application Note: Synthesis of 2-Methyl-4-(4-nitrophenyl)but-3-yn-2-ol via Sonogashira Coupling

AN-CHEM-028

Audience: Researchers, scientists, and drug development professionals.

Abstract: This application note provides a detailed protocol for the synthesis of 2-Methyl-4-(4-nitrophenyl)but-3-yn-2-ol, a valuable building block in medicinal chemistry and materials science. The synthesis is achieved through a palladium-copper co-catalyzed Sonogashira cross-coupling reaction between a 4-halonitrobenzene and 2-methyl-3-butyn-2-ol (B105114). The protocol outlines the reaction setup, work-up, purification, and characterization of the target compound.

Introduction

The Sonogashira cross-coupling reaction is a powerful and versatile method for forming carbon-carbon bonds between sp²-hybridized carbons of aryl or vinyl halides and sp-hybridized carbons of terminal alkynes.[1][2] Developed by Kenkichi Sonogashira, this reaction is widely employed in the synthesis of pharmaceuticals, natural products, and organic materials due to its mild conditions and tolerance of a broad range of functional groups.[1][3] The reaction typically utilizes a palladium complex as the primary catalyst, a copper(I) salt as a co-catalyst, and an amine base.[4]

This protocol details the synthesis of this compound, a key intermediate for more complex molecules. The presence of the nitro group and the tertiary alcohol moiety makes it a versatile precursor for further functionalization.

Reaction Mechanism and Workflow

The Sonogashira coupling proceeds via two interconnected catalytic cycles, a palladium cycle and a copper cycle.[4] The generally accepted mechanism involves four key steps:

-

Oxidative Addition: A Pd(0) species adds to the aryl halide (R¹-X), forming a Pd(II) complex.[5]

-

Copper Acetylide Formation: The terminal alkyne (H-R²) reacts with the Cu(I) salt in the presence of a base to form a copper acetylide intermediate.[4][5]

-

Transmetalation: The alkynyl group is transferred from the copper acetylide to the Pd(II) complex.[5]

-

Reductive Elimination: The coupled product (R¹-R²) is eliminated from the palladium complex, regenerating the active Pd(0) catalyst.[5]

Data Presentation

The following table summarizes representative reaction parameters for the Sonogashira coupling to synthesize aryl-alkyne compounds.

| Parameter | Condition | Reactant 1 | Reactant 2 | Catalyst System | Base | Solvent | Temp. | Time (h) | Yield (%) | Reference |

| A | Standard | 4-Iodo-1-nitrobenzene | 2-Methyl-3-butyn-2-ol | Pd(PPh₃)₂Cl₂ (5 mol%), CuI (2.5 mol%) | Diisopropylamine (B44863) | THF | RT | 3 | ~89 (Typical) | [5] |

| B | For Aryl Chloride | 4-Chloro-1-nitrobenzene | 2-Methyl-3-butyn-2-ol | PdCl₂ (4 mol%), X-Phos (4 mol%) | K₂CO₃ | CH₃CN | 110 °C | 16 | 72 | [6] |

| C | Copper-Free | 4-Bromo-1-nitrobenzene | 2-Methyl-3-butyn-2-ol | Pd(OAc)₂ (3 mol%), P(p-tol)₃ (6 mol%) | DBU | THF | 80 °C | 6 | Good to Excellent | [7][8] |

Note: Yields are highly dependent on the specific substrates and precise reaction conditions.

Experimental Protocol

This protocol is a general procedure adapted for the synthesis of this compound from 4-iodo-1-nitrobenzene.

Materials and Reagents:

-

4-Iodo-1-nitrobenzene

-

2-Methyl-3-butyn-2-ol

-

Bis(triphenylphosphine)palladium(II) dichloride (Pd(PPh₃)₂Cl₂)

-

Copper(I) iodide (CuI)

-

Anhydrous Tetrahydrofuran (THF)

-

Diisopropylamine or Triethylamine (TEA)

-

Diethyl ether (Et₂O) or Ethyl acetate (B1210297) (EtOAc)

-

Saturated aqueous ammonium (B1175870) chloride (NH₄Cl)

-

Saturated aqueous sodium bicarbonate (NaHCO₃)

-

Brine (saturated NaCl solution)

-

Anhydrous sodium sulfate (B86663) (Na₂SO₄) or magnesium sulfate (MgSO₄)

-

Celite®

-

Silica (B1680970) gel for column chromatography

-

Schlenk flask or round-bottom flask with septum

-

Inert gas supply (Argon or Nitrogen)

Procedure:

-

Reaction Setup:

-

To a dry Schlenk flask, add 4-iodo-1-nitrobenzene (1.0 eq), Pd(PPh₃)₂Cl₂ (0.05 eq), and CuI (0.025 eq).

-

Evacuate and backfill the flask with an inert gas (Argon or Nitrogen) three times.

-

Add anhydrous THF (approx. 5-10 mL per mmol of aryl halide) followed by diisopropylamine (7.0 eq) via syringe.[5] Stir the mixture for 5-10 minutes at room temperature.

-

-

Alkyne Addition:

-

Reaction Monitoring:

-

Work-up:

-

Once the reaction is complete, dilute the mixture with diethyl ether or ethyl acetate.[5]

-

Filter the mixture through a pad of Celite® to remove the catalyst residues and ammonium salts, washing the pad with additional solvent.[5][6]

-

Transfer the filtrate to a separatory funnel and wash sequentially with saturated aqueous NH₄Cl (to remove copper), saturated aqueous NaHCO₃, and brine.[5]

-

Dry the organic layer over anhydrous Na₂SO₄, filter, and concentrate under reduced pressure to yield the crude product.[5][6]

-

-

Purification:

Characterization

The identity and purity of the final product should be confirmed by standard analytical techniques.

-

Appearance: Yellow solid.[6]

-

Melting Point: 100–102 °C.[6]

-

¹H NMR (400 MHz, CDCl₃) δ: 8.17 (d, J=8.8 Hz, 2H), 7.55 (d, J=8.8 Hz, 2H), 1.65 (s, 6H).[6]

-

¹³C NMR, IR, and Mass Spectrometry data are also available for confirmation.[10]

Conclusion

The Sonogashira coupling reaction provides an efficient and reliable method for the synthesis of this compound. The mild reaction conditions and good yields make this protocol highly suitable for applications in drug discovery and materials science research. The procedure can be adapted for various substituted aryl halides and terminal alkynes.

References

- 1. Sonogashira coupling - Wikipedia [en.wikipedia.org]

- 2. Sonogashira Coupling [organic-chemistry.org]

- 3. researchgate.net [researchgate.net]

- 4. benchchem.com [benchchem.com]

- 5. Sonogashira Coupling | NROChemistry [nrochemistry.com]

- 6. rsc.org [rsc.org]

- 7. Practical synthesis of aryl-2-methyl-3-butyn-2-ols from aryl bromides via conventional and decarboxylative copper-free Sonogashira coupling reactions - PMC [pmc.ncbi.nlm.nih.gov]

- 8. researchgate.net [researchgate.net]

- 9. pendidikankimia.walisongo.ac.id [pendidikankimia.walisongo.ac.id]

- 10. spectrabase.com [spectrabase.com]

Application Notes and Protocols: Palladium-Catalyzed Synthesis of 2-Methyl-4-(4-nitrophenyl)but-3-yn-2-ol

For Researchers, Scientists, and Drug Development Professionals

Abstract

This document provides detailed application notes and experimental protocols for the synthesis of 2-Methyl-4-(4-nitrophenyl)but-3-yn-2-ol, a valuable building block in medicinal chemistry and materials science. The primary synthetic route detailed is the Sonogashira cross-coupling reaction, a robust and versatile method for the formation of carbon-carbon bonds between terminal alkynes and aryl halides.[1] This protocol outlines both traditional palladium-copper cocatalyzed and copper-free methodologies, offering flexibility based on laboratory resources and substrate compatibility.

Introduction

The Sonogashira cross-coupling reaction is a cornerstone of modern organic synthesis, enabling the efficient construction of aryl alkynes.[1][2] These motifs are prevalent in a wide array of functional molecules, including pharmaceuticals, natural products, and organic electronic materials.[1] The synthesis of this compound serves as a key example of this reaction's utility, coupling the commercially available 2-methyl-3-butyn-2-ol (B105114) with a substituted aryl halide. The reaction is typically carried out under mild conditions, making it amenable to a broad range of functional groups.[1]

Reaction Scheme

The synthesis of this compound is achieved via the palladium-catalyzed Sonogashira coupling of 1-iodo-4-nitrobenzene (B147127) and 2-methyl-3-butyn-2-ol.

Quantitative Data Summary

The following table summarizes representative quantitative data for the synthesis of this compound and related compounds via Sonogashira coupling.

| Entry | Aryl Halide | Alkyne | Catalyst System | Base | Solvent | Yield (%) | Reference |

| 1 | 1-Iodo-4-nitrobenzene | 2-Methyl-3-butyn-2-ol | Pd(PPh₃)₂Cl₂ / CuI | Et₃N | THF | 72 | [3] |

| 2 | 3-Bromoaniline | 2-Methyl-3-butyn-2-ol | Pd(OAc)₂ / P(p-tol)₃ | DBU | THF | Good to Excellent | [4][5] |

| 3 | Aryl Bromides | 2-Methyl-3-butyn-2-ol | Pd(OAc)₂ / SPhos or XPhos | TBAF | THF | Good to Excellent | [4] |

Experimental Workflow

The following diagram illustrates the general workflow for the palladium-catalyzed synthesis of this compound.

References

- 1. Sonogashira coupling - Wikipedia [en.wikipedia.org]

- 2. DSpace [repository.kaust.edu.sa]

- 3. rsc.org [rsc.org]

- 4. Practical synthesis of aryl-2-methyl-3-butyn-2-ols from aryl bromides via conventional and decarboxylative copper-free Sonogashira coupling reactions - PMC [pmc.ncbi.nlm.nih.gov]

- 5. BJOC - Practical synthesis of aryl-2-methyl-3-butyn-2-ols from aryl bromides via conventional and decarboxylative copper-free Sonogashira coupling reactions [beilstein-journals.org]

Application Notes and Protocols for the Copper-Free Sonogashira Reaction: Synthesis of 2-Methyl-4-(4-nitrophenyl)but-3-yn-2-ol

For Researchers, Scientists, and Drug Development Professionals

Introduction

The Sonogashira cross-coupling reaction is a powerful and widely utilized method for the formation of carbon-carbon bonds between sp²-hybridized carbon atoms of aryl or vinyl halides and sp-hybridized carbon atoms of terminal alkynes.[1][2] Traditionally, this reaction is catalyzed by a palladium complex in the presence of a copper(I) co-catalyst. However, the use of copper can lead to the formation of undesirable alkyne homocoupling byproducts (Glaser coupling) and presents challenges in purification, particularly for pharmaceutical applications where residual copper is a concern.[3]

The development of copper-free Sonogashira reactions has addressed these issues, offering a cleaner and more efficient methodology for the synthesis of substituted alkynes.[1][4] These protocols are advantageous in the synthesis of complex molecules, including pharmaceuticals and biologically active compounds.[2] This document provides detailed application notes and a protocol for the copper-free Sonogashira synthesis of 2-Methyl-4-(4-nitrophenyl)but-3-yn-2-ol, a valuable building block in medicinal chemistry. The presented methodology is adapted from a general and efficient protocol for the coupling of aryl bromides with 2-methyl-3-butyn-2-ol (B105114).[1]

Reaction Principle

The copper-free Sonogashira reaction proceeds via a catalytic cycle involving a palladium(0) species. The key steps are:

-

Oxidative Addition: The active Pd(0) catalyst undergoes oxidative addition to the aryl halide (e.g., 4-bromonitrobenzene) to form a Pd(II) intermediate.

-

Alkyne Coordination and Deprotonation: The terminal alkyne (2-methyl-3-butyn-2-ol) coordinates to the Pd(II) complex. A base then deprotonates the alkyne to form a palladium-acetylide species.

-

Reductive Elimination: The aryl and alkynyl ligands on the palladium complex undergo reductive elimination to form the desired product, this compound, and regenerate the active Pd(0) catalyst.

Experimental Workflow

The general experimental workflow for the copper-free Sonogashira reaction is depicted below.

Caption: General workflow for the copper-free Sonogashira reaction.

Detailed Experimental Protocol

This protocol describes the synthesis of this compound from 4-bromonitrobenzene and 2-methyl-3-butyn-2-ol.

Materials:

-

4-Bromonitrobenzene

-

2-Methyl-3-butyn-2-ol

-

Palladium(II) acetate (Pd(OAc)₂)

-

Tri(p-tolyl)phosphine (P(p-tol)₃)

-

1,8-Diazabicyclo[5.4.0]undec-7-ene (DBU)

-

Anhydrous tetrahydrofuran (B95107) (THF)

-

Schlenk flask or sealed reaction vial

-

Inert atmosphere (Argon or Nitrogen)

-

Standard laboratory glassware for work-up and purification

Procedure:

-

To a dry Schlenk flask, add 4-bromonitrobenzene (1.0 mmol, 1.0 equiv), 2-methyl-3-butyn-2-ol (1.2 mmol, 1.2 equiv), Pd(OAc)₂ (0.03 mmol, 3 mol%), and P(p-tol)₃ (0.06 mmol, 6 mol%).

-

Evacuate and backfill the flask with an inert gas (argon or nitrogen) three times.

-

Under a positive pressure of the inert gas, add anhydrous THF (5 mL) to the flask, followed by DBU (3.0 mmol, 3.0 equiv).

-

Seal the flask and heat the reaction mixture to 80 °C with vigorous stirring.

-

Monitor the reaction progress by thin-layer chromatography (TLC) or gas chromatography-mass spectrometry (GC-MS). The reaction is typically complete within 6 hours.[1]

-

Upon completion, cool the reaction mixture to room temperature.

-

Dilute the mixture with ethyl acetate (20 mL) and wash with water (2 x 20 mL) and brine (20 mL).

-

Dry the organic layer over anhydrous sodium sulfate (B86663) (Na₂SO₄), filter, and concentrate under reduced pressure.

-

Purify the crude product by flash column chromatography on silica (B1680970) gel using a suitable eluent system (e.g., a gradient of ethyl acetate in hexanes) to afford the pure this compound.

Data Presentation

The following table summarizes the results for the copper-free Sonogashira coupling of various aryl bromides with 2-methyl-3-butyn-2-ol, based on the protocol by Minozzi et al.[1] This data provides an indication of the expected yields for a range of substrates, including those with electron-withdrawing and electron-donating groups.

| Entry | Aryl Bromide | Product | Yield (%)[1] |

| 1 | 3-Bromoaniline | 2-Methyl-4-(3-aminophenyl)but-3-yn-2-ol | 91 |

| 2 | 4-Bromoanisole | 2-Methyl-4-(4-methoxyphenyl)but-3-yn-2-ol | 85 |

| 3 | 4-Bromobenzonitrile | 4-(3-Hydroxy-3-methylbut-1-ynyl)benzonitrile | 92 |

| 4 | 1-Bromo-4-fluorobenzene | 2-Methyl-4-(4-fluorophenyl)but-3-yn-2-ol | 88 |

| 5 | 4-Bromotoluene | 2-Methyl-4-(p-tolyl)but-3-yn-2-ol | 90 |

| 6 | 1-Bromonaphthalene | 2-Methyl-4-(naphthalen-1-yl)but-3-yn-2-ol | 95 |

Reaction conditions: Aryl bromide (1.0 mmol), 2-methyl-3-butyn-2-ol (1.2 mmol), Pd(OAc)₂ (3 mol %), P(p-tol)₃ (6 mol %), DBU (3 mmol), THF, 80 °C, 6 h. Yields refer to isolated products.

Catalytic Cycle

The proposed catalytic cycle for the copper-free Sonogashira reaction is illustrated below.

Caption: Proposed catalytic cycle for the copper-free Sonogashira reaction.

Conclusion

The copper-free Sonogashira reaction is a highly efficient and practical method for the synthesis of aryl-substituted alkynes. The protocol presented here, utilizing a palladium acetate and tri(p-tolyl)phosphine catalytic system with DBU as a base, provides a reliable means to synthesize this compound and other similar compounds. This methodology avoids the use of a copper co-catalyst, simplifying product purification and making it particularly suitable for applications in pharmaceutical and materials science research. The reaction demonstrates good functional group tolerance and provides high yields for a variety of aryl bromides.

References

- 1. BJOC - Practical synthesis of aryl-2-methyl-3-butyn-2-ols from aryl bromides via conventional and decarboxylative copper-free Sonogashira coupling reactions [beilstein-journals.org]

- 2. Copper-free Sonogashira cross-coupling reactions: an overview - PMC [pmc.ncbi.nlm.nih.gov]

- 3. Room-Temperature, Copper-Free Sonogashira Reactions Facilitated by Air-Stable, Monoligated Precatalyst [DTBNpP] Pd(crotyl)Cl - PMC [pmc.ncbi.nlm.nih.gov]

- 4. Practical synthesis of aryl-2-methyl-3-butyn-2-ols from aryl bromides via conventional and decarboxylative copper-free Sonogashira coupling reactions - PMC [pmc.ncbi.nlm.nih.gov]

Application Notes and Protocols for 2-Methyl-4-(4-nitrophenyl)but-3-yn-2-ol in Click Chemistry

For Researchers, Scientists, and Drug Development Professionals

These application notes provide a comprehensive overview of the use of 2-Methyl-4-(4-nitrophenyl)but-3-yn-2-ol in Copper(I)-Catalyzed Azide-Alkyne Cycloaddition (CuAAC) click chemistry reactions. This document includes details on the reactivity of this specific alkyne, protocols for its use in both small molecule synthesis and bioconjugation, and illustrative data.

Introduction to this compound in Click Chemistry

This compound is a terminal alkyne that is particularly well-suited for click chemistry. The presence of a nitro group on the phenyl ring significantly influences its reactivity. The nitro group is a strong electron-withdrawing group (EWG), which increases the acidity of the terminal alkyne proton. This increased acidity facilitates the formation of the copper-acetylide intermediate, which is a key step in the CuAAC catalytic cycle, often leading to faster reaction rates compared to alkynes with electron-donating or neutral substituents.

The CuAAC reaction is a highly efficient and versatile method for forming a stable 1,4-disubstituted 1,2,3-triazole linkage between an alkyne and an azide (B81097).[1] This reaction is known for its high yields, mild reaction conditions, and tolerance of a wide variety of functional groups, making it an invaluable tool in drug discovery, materials science, and bioconjugation.[2]

Key Applications

The enhanced reactivity of this compound makes it a valuable building block for various applications, including:

-

Drug Discovery: Rapid synthesis of novel small molecule libraries for high-throughput screening. The triazole ring formed is a stable linker that can connect different pharmacophores.

-

Bioconjugation: Labeling of biomolecules, such as proteins and nucleic acids, with probes for imaging or diagnostic purposes. The bioorthogonal nature of the click reaction allows it to proceed in complex biological media.

-

Materials Science: Synthesis of functionalized polymers and materials with tailored properties.

Illustrative Quantitative Data

While specific experimental data for the use of this compound in published literature is limited, the following table provides illustrative data based on the expected high reactivity of this alkyne in CuAAC reactions. These values are representative of typical outcomes for similar activated alkynes.

| Azide Partner | Catalyst System | Solvent | Reaction Time (h) | Yield (%) |

| Benzyl Azide | 5 mol% CuSO₄·5H₂O, 10 mol% Sodium Ascorbate (B8700270) | t-BuOH/H₂O (1:1) | 1 | >95 |

| 4-Azidobenzoic acid | 5 mol% CuSO₄·5H₂O, 10 mol% Sodium Ascorbate | DMSO/H₂O (3:1) | 1.5 | >90 |

| Azide-modified peptide | 10 mol% CuSO₄·5H₂O, 20 mol% THPTA, 20 mol% Sodium Ascorbate | PBS buffer (pH 7.4) | 2 | >85 |

Experimental Protocols

Below are detailed protocols for the use of this compound in both small molecule synthesis and bioconjugation.

Protocol 1: General Procedure for the Synthesis of a 1,4-Disubstituted 1,2,3-Triazole

This protocol describes a general method for the CuAAC reaction between this compound and an organic azide.

Materials:

-

This compound

-

Organic azide (e.g., Benzyl Azide)

-

Copper(II) sulfate (B86663) pentahydrate (CuSO₄·5H₂O)

-

Sodium ascorbate

-

tert-Butanol (t-BuOH)

-

Deionized water

-

Reaction vessel (e.g., round-bottom flask or vial)

-

Magnetic stirrer and stir bar

Procedure:

-

In the reaction vessel, dissolve this compound (1.0 eq) and the organic azide (1.05 eq) in a 1:1 mixture of t-BuOH and water.

-

In a separate vial, prepare a fresh solution of sodium ascorbate (0.1 eq) in deionized water.

-

In another vial, prepare a solution of CuSO₄·5H₂O (0.05 eq) in deionized water.

-

With vigorous stirring, add the sodium ascorbate solution to the reaction mixture.

-

Immediately after, add the CuSO₄·5H₂O solution to the reaction mixture.

-

Stir the reaction mixture at room temperature. Monitor the reaction progress by thin-layer chromatography (TLC) or liquid chromatography-mass spectrometry (LC-MS). Due to the activated nature of the alkyne, the reaction is expected to be complete within 1-2 hours.

-

Upon completion, dilute the reaction mixture with water and extract with an organic solvent (e.g., ethyl acetate).

-

Combine the organic layers, wash with brine, dry over anhydrous sodium sulfate, filter, and concentrate under reduced pressure.

-

Purify the crude product by column chromatography on silica (B1680970) gel or by recrystallization to obtain the pure 1,4-disubstituted 1,2,3-triazole.

Protocol 2: Bioconjugation of an Azide-Modified Biomolecule

This protocol provides a general guideline for the labeling of an azide-modified biomolecule (e.g., a peptide or protein) with this compound.

Materials:

-

Azide-modified biomolecule

-

This compound

-

Copper(II) sulfate pentahydrate (CuSO₄·5H₂O)

-

Tris(3-hydroxypropyltriazolylmethyl)amine (THPTA)

-

Sodium ascorbate

-

Phosphate-buffered saline (PBS), pH 7.4

-

Microcentrifuge tubes

-

Purification system (e.g., size-exclusion chromatography or dialysis cassettes)

Procedure:

-

Prepare the following stock solutions:

-

Azide-modified biomolecule in PBS buffer.

-

This compound in a minimal amount of a water-miscible organic solvent like DMSO.

-

20 mM CuSO₄·5H₂O in deionized water.

-

100 mM THPTA in deionized water.

-

100 mM sodium ascorbate in deionized water (prepare fresh).

-

-

In a microcentrifuge tube, add the azide-modified biomolecule solution.

-

Add the solution of this compound to the biomolecule solution. A 10 to 50-fold molar excess of the alkyne is typically used.

-

Prepare a premixed catalyst solution by combining the CuSO₄ solution and the THPTA solution in a 1:5 molar ratio.

-

Add the premixed catalyst-ligand solution to the reaction mixture. The final concentration of CuSO₄ is typically in the range of 50-250 µM.

-

Initiate the reaction by adding the freshly prepared sodium ascorbate solution. The final concentration of sodium ascorbate should be 5-10 times that of the copper sulfate.

-

Gently mix the reaction and allow it to proceed at room temperature for 1-4 hours.

-

Purify the labeled biomolecule using a method appropriate for the specific biomolecule, such as size-exclusion chromatography, dialysis, or affinity purification, to remove excess reagents.

Visualizations

References

Application Notes and Protocols: Synthesis of 1,2,3-Triazoles from 2-Methyl-4-(4-nitrophenyl)but-3-yn-2-ol

For Researchers, Scientists, and Drug Development Professionals

Introduction

1,2,3-Triazoles are a prominent class of five-membered heterocyclic compounds that have garnered significant attention in medicinal chemistry, materials science, and chemical biology.[1] Their synthetic accessibility, stability, and ability to act as amide bond bioisosteres make them valuable scaffolds in drug discovery. The most widespread and efficient method for the synthesis of 1,4-disubstituted 1,2,3-triazoles is the Copper(I)-catalyzed Azide-Alkyne Cycloaddition (CuAAC), a cornerstone of "click chemistry".[2][3] This reaction is celebrated for its high yields, mild reaction conditions, broad functional group tolerance, and high regioselectivity.[2][]

This document provides a detailed protocol for the synthesis of 1,2,3-triazoles using 2-Methyl-4-(4-nitrophenyl)but-3-yn-2-ol as the terminal alkyne starting material. This substrate, featuring a tertiary alcohol and a nitrophenyl group, can be readily coupled with a variety of organic azides to generate a library of novel triazole derivatives for screening and development.

Reaction Principle

The core of the synthesis is the Huisgen 1,3-dipolar cycloaddition between the terminal alkyne of this compound and an organic azide (B81097).[5] While the thermal reaction requires high temperatures and often yields a mixture of regioisomers, the use of a copper(I) catalyst dramatically accelerates the reaction and exclusively affords the 1,4-disubstituted triazole isomer.[2][5] The copper(I) catalyst can be generated in situ from a copper(II) salt, such as copper(II) sulfate (B86663) (CuSO₄), and a reducing agent like sodium ascorbate (B8700270).[5]

Caption: General reaction scheme for the Cu(I)-catalyzed synthesis of 1,2,3-triazoles.

Experimental Protocols

This section outlines a general and robust protocol for the CuAAC reaction. Optimization may be required depending on the specific azide used.

Materials and Reagents

| Reagent | Purity | Supplier | Notes |

| This compound | ≥98% | Various | The key alkyne substrate.[6] |

| Organic Azide (e.g., Benzyl Azide) | ≥98% | Various | The coupling partner. A slight excess is typically used. |

| Copper(II) Sulfate Pentahydrate (CuSO₄·5H₂O) | ≥99% | Various | The copper catalyst precursor. |

| Sodium L-Ascorbate (NaAsc) | ≥99% | Various | The reducing agent to generate Cu(I) in situ. |

| Tris(benzyltriazolylmethyl)amine (TBTA) | ≥97% | Various | Optional but recommended stabilizing ligand. |

| Solvents (e.g., t-BuOH/H₂O, DMSO) | ACS Grade | Various | Should be chosen to ensure all reactants are soluble. |

| Dichloromethane (B109758) (DCM) | ACS Grade | Various | For extraction. |

| Ethyl Acetate (B1210297) (EtOAc) | ACS Grade | Various | For extraction and chromatography. |

| Hexanes | ACS Grade | Various | For chromatography. |

| Anhydrous Sodium Sulfate (Na₂SO₄) | ACS Grade | Various | For drying organic layers. |

| Saturated aq. NH₄Cl | N/A | Lab prepared | For washing to remove copper salts. |

| Brine | N/A | Lab prepared | For washing. |

Reaction Parameters

The following table provides typical reaction parameters that serve as a starting point for optimization.

| Parameter | Recommended Value | Notes |

| Alkyne:Azide Ratio | 1 : 1.1 - 1.2 | A slight excess of the azide ensures complete consumption of the alkyne.[7] |

| Solvent System | t-BuOH/H₂O (1:1) or DMSO | The choice of solvent is crucial to ensure all components remain in solution. |

| Reaction Concentration | 0.1 - 0.5 M | |

| Catalyst Loading (CuSO₄) | 1 - 5 mol% | Higher loadings can increase reaction rate but may complicate purification.[7] |

| Reducing Agent (NaAsc) | 5 - 10 mol% | An excess relative to copper ensures the catalyst remains in the active Cu(I) state. |

| Ligand Loading (TBTA) | 1 - 5 mol% | Recommended to stabilize the Cu(I) catalyst and accelerate the reaction.[8] |

| Temperature | Room Temperature (20-25 °C) | Most CuAAC reactions proceed efficiently at room temperature. Gentle heating (40-50 °C) can be applied if the reaction is sluggish. |

| Reaction Time | 1 - 24 hours | Monitor reaction progress by Thin Layer Chromatography (TLC) or Liquid Chromatography-Mass Spectrometry (LC-MS).[7] |

Step-by-Step Procedure

-

Preparation: In a suitable reaction vessel (e.g., a round-bottom flask with a magnetic stir bar), dissolve this compound (1.0 equiv) and the organic azide (1.1 equiv) in the chosen solvent system (e.g., 5 mL of t-BuOH/H₂O 1:1 for a 0.2 mmol scale reaction).

-

Catalyst Addition: In a separate vial, prepare a fresh solution of sodium ascorbate (0.1 equiv) in water (0.5 mL). In another vial, prepare a solution of CuSO₄·5H₂O (0.02 equiv) in water (0.5 mL).

-

Reaction Initiation: Add the sodium ascorbate solution to the main reaction mixture, followed by the addition of the CuSO₄ solution. The solution may change color upon addition of the copper.

-

Reaction Monitoring: Stir the reaction mixture vigorously at room temperature. Monitor the disappearance of the starting materials by TLC (e.g., using a 3:1 Hexanes:EtOAc mobile phase) or LC-MS.

-

Work-up: Once the reaction is complete, dilute the mixture with water (15 mL).

-

Extraction: Transfer the mixture to a separatory funnel and extract the product with an organic solvent like ethyl acetate or dichloromethane (3 x 15 mL).

-

Washing: Combine the organic layers and wash sequentially with a saturated aqueous solution of NH₄Cl (1 x 20 mL, to remove copper) and then with brine (1 x 20 mL).[7]

-

Drying and Concentration: Dry the organic layer over anhydrous Na₂SO₄, filter, and concentrate the solvent under reduced pressure using a rotary evaporator to yield the crude product.

-

Purification: Purify the crude residue by column chromatography on silica (B1680970) gel, typically using a gradient of ethyl acetate in hexanes as the eluent, to afford the pure 1,4-disubstituted 1,2,3-triazole.

-

Characterization: Characterize the final product using standard analytical techniques such as ¹H NMR, ¹³C NMR, and High-Resolution Mass Spectrometry (HRMS) to confirm its structure and purity.

Visualized Workflows and Mechanisms

General Experimental Workflow

The following diagram outlines the typical workflow for the synthesis and purification of the target 1,2,3-triazoles.

Caption: A standard workflow for Copper-Catalyzed Azide-Alkyne Cycloaddition (CuAAC).

Catalytic Cycle of CuAAC

The CuAAC reaction proceeds through a well-established catalytic cycle involving copper acetylide intermediates. Understanding this mechanism is crucial for troubleshooting and optimization.

Caption: The catalytic cycle for the Copper(I)-Catalyzed Azide-Alkyne Cycloaddition.

Concluding Remarks

The protocol described provides a reliable and efficient pathway for the synthesis of novel 1,2,3-triazoles derived from this compound. The versatility of the CuAAC reaction allows for the introduction of a wide array of functional groups through the corresponding organic azides, facilitating the creation of diverse chemical libraries. Such libraries are invaluable for structure-activity relationship (SAR) studies in drug development and for the discovery of new materials with unique properties. Researchers are encouraged to adapt and optimize the outlined conditions to best suit their specific substrates and research goals.

References

- 1. Synthesis of Multisubstituted 1,2,3-Triazoles: Regioselective Formation and Reaction Mechanism - PMC [pmc.ncbi.nlm.nih.gov]

- 2. Click Chemistry [organic-chemistry.org]

- 3. A practical flow synthesis of 1,2,3-triazoles - PMC [pmc.ncbi.nlm.nih.gov]

- 5. Azide-alkyne Huisgen cycloaddition - Wikipedia [en.wikipedia.org]

- 6. This compound | C11H11NO3 | CID 4202318 - PubChem [pubchem.ncbi.nlm.nih.gov]

- 7. benchchem.com [benchchem.com]

- 8. Alkyne Azide Click Chemistry Protocol for ADC Bioconjugation with Real Examples | AxisPharm [axispharm.com]

Application Notes and Protocols: 2-Methyl-4-(4-nitrophenyl)but-3-yn-2-ol as a Precursor for Heterocyclic Compounds

For Researchers, Scientists, and Drug Development Professionals

This document provides detailed application notes and experimental protocols for the utilization of 2-Methyl-4-(4-nitrophenyl)but-3-yn-2-ol as a versatile precursor for the synthesis of various heterocyclic compounds, including substituted furans, pyrroles, and isoxazoles. These heterocycles are of significant interest in medicinal chemistry and drug development due to their prevalence in a wide range of biologically active molecules.

Introduction

This compound is a propargyl alcohol derivative that can be readily synthesized via Sonogashira coupling of 1-iodo-4-nitrobenzene (B147127) and 2-methyl-3-butyn-2-ol. Its unique chemical structure, featuring a terminal alkyne, a tertiary alcohol, and an electron-withdrawing nitrophenyl group, makes it an attractive starting material for the construction of diverse heterocyclic scaffolds. The synthetic strategies outlined herein primarily involve the initial conversion of the propargyl alcohol to a key α,β-unsaturated ketone intermediate via a Meyer-Schuster rearrangement. This intermediate subsequently undergoes cyclization reactions to afford the desired heterocyclic products.

Synthesis of Furan (B31954) Derivatives

The synthesis of 2,5-dimethyl-3-(4-nitrophenyl)furan from this compound proceeds through a two-step sequence involving a Meyer-Schuster rearrangement followed by a Paal-Knorr furan synthesis.

Application Notes and Protocols: Derivatization of 2-Methyl-4-(4-nitrophenyl)but-3-yn-2-ol for Biological Screening

For Researchers, Scientists, and Drug Development Professionals

Abstract

This document provides a comprehensive guide to the derivatization of 2-Methyl-4-(4-nitrophenyl)but-3-yn-2-ol, a versatile scaffold for the development of novel bioactive compounds. The presence of a tertiary propargyl alcohol, a nitroaromatic system, and a masked terminal alkyne offers multiple avenues for chemical modification to generate a diverse chemical library for biological screening. These application notes detail synthetic protocols for derivatization at these key functional groups and outline a strategic approach for subsequent biological evaluation, with a focus on anticancer applications.

Introduction

This compound is a synthetic building block that holds significant potential for medicinal chemistry and drug discovery. Its synthesis is readily achieved through a Sonogashira coupling reaction between a protected acetylene, such as 2-methyl-3-butyn-2-ol, and a 4-halonitrobenzene derivative. The structural features of this molecule, including the nitro group known for its role in bioreductive activation in hypoxic cancer cells, and the propargyl alcohol moiety present in various biologically active compounds, make it an attractive starting point for generating novel therapeutic candidates.

This document outlines protocols for the synthesis of three classes of derivatives from the parent compound:

-

Series A: Ester and Ether derivatives of the tertiary hydroxyl group.

-

Series B: Amino derivatives via reduction of the nitro group, followed by further functionalization.

-

Series C: Triazole derivatives via deprotection of the alkyne and subsequent copper-catalyzed azide-alkyne cycloaddition (CuAAC), a "click chemistry" reaction.

A proposed biological screening cascade is also presented to evaluate the cytotoxic and mechanistic properties of the synthesized compounds.

Derivatization Strategies

The derivatization of this compound can be systematically approached by targeting its three main functional regions. The following diagram illustrates the overall workflow for creating a diverse chemical library from this parent compound.

Application Note and Protocol: Sonogashira Coupling of 4-Iodo-1-Nitrobenzene

Audience: Researchers, scientists, and drug development professionals.

Objective: To provide a detailed experimental protocol for the Sonogashira coupling reaction between 4-iodo-1-nitrobenzene and a terminal alkyne, yielding a substituted nitrodiphenylacetylene derivative. This protocol outlines the necessary reagents, conditions, and purification methods, along with a summary of key quantitative data.

Introduction

The Sonogashira cross-coupling reaction is a powerful and widely utilized method in organic synthesis for the formation of carbon-carbon bonds between a vinyl or aryl halide and a terminal alkyne.[1][2] This reaction is catalyzed by a combination of a palladium complex and a copper(I) co-catalyst in the presence of an amine base.[1] The resulting aryl alkynes are significant structural motifs found in a variety of applications, including pharmaceuticals, natural products, and organic materials.[2][3] This document provides a specific protocol for the coupling of 4-iodo-1-nitrobenzene.

Experimental Protocol

This protocol is a representative procedure compiled from established methods.[3][4]

Materials:

-

4-iodo-1-nitrobenzene

-

Phenylacetylene (or other terminal alkyne)

-

Bis(triphenylphosphine)palladium(II) dichloride (Pd(PPh₃)₂Cl₂)

-

Copper(I) iodide (CuI)

-

Triethylamine (B128534) (TEA), distilled and degassed

-

Solvent (e.g., Tetrahydrofuran (THF) or N,N-Dimethylformamide (DMF)), anhydrous and degassed

-

Ethyl acetate (B1210297)

-

2 M Hydrochloric acid (HCl)

-

Brine (saturated aqueous NaCl solution)

-

Anhydrous magnesium sulfate (B86663) (MgSO₄) or sodium sulfate (Na₂SO₄)

-

Silica (B1680970) gel for column chromatography

-

Hexane and ethyl acetate for chromatography elution

Equipment:

-

Round-bottom flask or Schlenk tube

-

Condenser

-

Magnetic stirrer and stir bar

-

Heating mantle or oil bath

-

Inert gas supply (Argon or Nitrogen) with manifold

-

Syringes and needles

-

Thin Layer Chromatography (TLC) plates and chamber

-

Rotary evaporator

-

Glassware for extraction and filtration

-

Column for chromatography

Procedure:

-

Reaction Setup:

-

To a dry round-bottom flask or Schlenk tube equipped with a magnetic stir bar, add 4-iodo-1-nitrobenzene (1.0 mmol, 1.0 equiv.), bis(triphenylphosphine)palladium(II) dichloride (0.02 mmol, 2 mol%), and copper(I) iodide (0.01 mmol, 1 mol%).

-

Fit the flask with a condenser and connect it to an inert gas line.

-

Evacuate the flask and backfill with argon or nitrogen. Repeat this cycle three times to ensure an inert atmosphere.

-

-

Addition of Reagents:

-

Add the anhydrous, degassed solvent (e.g., 10 mL of THF or DMF) to the flask via syringe.

-

Add distilled and degassed triethylamine (3.0 mmol, 3.0 equiv.) to the reaction mixture via syringe.

-

Finally, add the terminal alkyne (e.g., phenylacetylene, 1.2 mmol, 1.2 equiv.) dropwise via syringe.

-

-

Reaction Conditions:

-

Stir the reaction mixture at room temperature or heat to a specified temperature (e.g., 50-100 °C), depending on the reactivity of the substrates.[4]

-

Monitor the progress of the reaction by TLC, using a suitable eluent system (e.g., 10% ethyl acetate in hexane).[3] The reaction is typically complete within 1.5 to 3 hours.[3]

-

-

Work-up:

-

Once the reaction is complete (as indicated by TLC), cool the mixture to room temperature.

-

Dilute the reaction mixture with ethyl acetate.

-

Quench the reaction by adding 2 M HCl.[3]

-

Transfer the mixture to a separatory funnel and separate the organic and aqueous layers.

-

Wash the organic layer sequentially with water and brine.

-

Dry the organic layer over anhydrous magnesium sulfate or sodium sulfate.

-

Filter the drying agent and concentrate the filtrate under reduced pressure using a rotary evaporator.

-

-

Purification:

-

Purify the crude product by column chromatography on silica gel.[5]

-

Elute with a suitable solvent system (e.g., a gradient of ethyl acetate in hexane) to isolate the pure product.

-

Characterize the final product by appropriate analytical methods (e.g., NMR, IR, and mass spectrometry).

-

Quantitative Data Summary

The following table summarizes typical quantitative data for the Sonogashira coupling of 4-iodo-1-nitrobenzene with phenylacetylene.

| Parameter | Value | Notes |

| Reactants | ||

| 4-Iodo-1-nitrobenzene | 1.0 mmol (249 mg) | Limiting reagent |

| Phenylacetylene | 1.2 mmol (122.4 mg, 131 µL) | A slight excess is often used. |

| Catalysts | ||

| Pd(PPh₃)₂Cl₂ | 0.02 mmol (14 mg) | 2 mol% with respect to the aryl iodide. |

| CuI | 0.01 mmol (1.9 mg) | 1 mol% with respect to the aryl iodide. |

| Base | ||

| Triethylamine (TEA) | 3.0 mmol (303.6 mg, 418 µL) | Acts as both a base and a solvent in some cases. |

| Solvent | ||

| THF or DMF | 10 mL | Ensure the solvent is anhydrous and degassed. |

| Reaction Conditions | ||

| Temperature | Room Temperature to 100 °C | Higher temperatures may be required for less reactive substrates.[4] |

| Reaction Time | 1.5 - 3 hours | Monitor by TLC for completion.[3] |

| Yield | ||

| Expected Yield | High (typically >80%) | Yields are dependent on substrate purity and reaction conditions. |

Visualizations

Caption: Experimental workflow for the Sonogashira coupling of 4-iodo-1-nitrobenzene.

Caption: Catalytic cycle of the Sonogashira coupling reaction.

References

Application Notes and Protocols for the Purification of 2-Methyl-4-(4-nitrophenyl)but-3-yn-2-ol by Column Chromatography

Audience: Researchers, scientists, and drug development professionals.

Introduction: 2-Methyl-4-(4-nitrophenyl)but-3-yn-2-ol is a key intermediate in the synthesis of various organic compounds, often prepared via Sonogashira coupling. Its purification is crucial to remove catalysts, unreacted starting materials, and byproducts. This document provides detailed protocols for the purification of this compound using silica (B1680970) gel column chromatography, a widely used and effective technique for this purpose.

Chemical Properties:

Data Presentation